2-Chloro-4-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride are aromatic amine compounds . It is often used as a sulfonylating reagent for these compounds .
Mode of Action
This compound interacts with its targets through a process known as sulfonylation . This involves the transfer of a sulfonyl group from the this compound to the aromatic amine compound .
Biochemical Pathways
The sulfonylation of aromatic amines by this compound can lead to the formation of various organic compounds, including aromatic amine sulfonyl chlorides and aromatic amine sulfonamides . These compounds can participate in further reactions, affecting various biochemical pathways.
Pharmacokinetics
As an organic compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The sulfonylation of aromatic amines by this compound results in the formation of new organic compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity and stability can be affected by temperature and the presence of other chemicals . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions as a sulfonylating agent. It reacts with amines to form sulfonamides, which are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals . The compound interacts with enzymes such as sulfonamide synthase, facilitating the transfer of the sulfonyl group to the amine substrate. This interaction is characterized by the formation of a covalent bond between the sulfonyl group of this compound and the amine group of the substrate, resulting in the formation of sulfonamide derivatives .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins through sulfonylation, which can alter their activity, stability, and interactions with other biomolecules . This compound can impact cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the sulfonylation of transcription factors can affect their ability to bind DNA and regulate gene expression, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic activity . For example, the sulfonylation of cysteine residues in enzymes can result in the inhibition of their activity by blocking the active site. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored under inert conditions at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or higher temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent modifications of cellular proteins, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively modify target proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis, due to excessive protein modification and disruption of cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to sulfonylation reactions. It interacts with enzymes such as sulfonamide synthase and other sulfonyltransferases, facilitating the transfer of the sulfonyl group to various substrates . This compound can affect metabolic flux by altering the levels of sulfonylated metabolites, which can influence cellular metabolism and biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, where it can exert its effects on target proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can modify proteins and affect their activity and function. For instance, the sulfonylation of nuclear proteins can impact gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride typically involves the chlorination and nitration of benzene derivatives. One common method includes the nitration of 2-chlorobenzene-1-sulfonyl chloride using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents like amines (R-NH2) are used under basic conditions to form sulfonamide products.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonamide derivatives.
Scientific Research Applications
2-Chloro-4-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituent.
4-Nitrobenzenesulfonyl chloride: Similar in structure but with the nitro group in a different position.
Uniqueness
2-Chloro-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-chloro-4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVNPSFHISUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301023 | |
Record name | 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20201-03-0 | |
Record name | 20201-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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